3-Thiophenemethanol
Overview
Description
3-Thiophenemethanol is a heteroarene . It is used in the preparation of 3-substituted thiophene conducting copolymers which has potential applications in electrochromic displays .
Synthesis Analysis
The synthesis of 3-Thiophenemethanol involves the preparation of 3-substituted thiophene conducting copolymers . These polymers have demonstrated photoluminescent properties .Molecular Structure Analysis
The molecular formula of 3-Thiophenemethanol is C5H6OS . The structure of 3-Thiophenemethanol can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Thiophenemethanol has been used in the synthesis of various ether and ester derivatives . It has also been used in the preparation of 3-substituted thiophene conducting copolymers .Physical And Chemical Properties Analysis
3-Thiophenemethanol has a molecular weight of 114.17 g/mol . It is a liquid at 20 degrees Celsius . The refractive index is 1.564 (lit.) . The boiling point is 86-88 °C/10 mmHg (lit.) and the density is 1.211 g/mL at 25 °C (lit.) .Scientific Research Applications
Electrochromic Displays
3-Thiophenemethanol is used in the preparation of 3-substituted thiophene conducting copolymers , which have potential applications in electrochromic devices. These devices change color when an electric charge is applied, and they are used in various display technologies .
Synthesis of Phthalonitrile Derivatives
It is also utilized in the synthesis of 4-(thiophene-3-ylmethoxy)phthalonitrile , a compound that could have further applications in material science and organic synthesis .
Safety and Hazards
3-Thiophenemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
3-Thiophenemethanol is a chemical compound with the molecular formula C5H6OS It has been used in the preparation of 3-substituted thiophene conducting copolymers .
Mode of Action
It’s known that it participates in the synthesis of 3-substituted thiophene conducting copolymers . These copolymers have potential applications in electrochromic displays .
Biochemical Pathways
Its role in the synthesis of 3-substituted thiophene conducting copolymers suggests it may influence the electrochemical properties of these materials .
Result of Action
3-Thiophenemethanol is used in the synthesis of 3-substituted thiophene conducting copolymers . These copolymers have potential applications in electrochromic displays . It was also used in the synthesis of 4-(thiophene-3-ylmethoxy)phthalonitrile .
properties
IUPAC Name |
thiophen-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWIFWCBNWWZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221883 | |
Record name | Thiophene-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenemethanol | |
CAS RN |
71637-34-8 | |
Record name | 3-Thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71637-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071637348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-THIOPHENEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97T96YFJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Thiophenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041504 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 3-Thiophenemethanol?
A1: A novel process outlines the synthesis of high-purity 3-Thiophenemethanol involving chain-bromination of 3-Methylthiophene followed by direct hydrolysis. Treatment with Zn/Cu powder under alkaline conditions and subsequent distillation yields 3-Thiophenemethanol with [>97% purity and a 51.6% yield] []. Another method utilizes solid-phase functionalization, where polymer-bound 3-Thiophenemethanol undergoes lithiation and subsequent reactions with electrophiles [].
Q2: How does 3-Thiophenemethanol behave in palladium-catalyzed reactions?
A2: 3-Thiophenemethanol, when substituted at the alpha position (α,α-disubstituted), undergoes a unique transformation in the presence of palladium catalysts and aryl bromides. This reaction leads to selective 2,3-diarylation of the thiophene ring, involving the cleavage of both C-H and C-C bonds at the 2- and 3-positions, respectively [, , ]. This method provides an efficient route to synthesize 2,3-diarylthiophenes.
Q3: What are the potential applications of 3-Thiophenemethanol in material science?
A3: 3-Thiophenemethanol serves as a crucial monomer in synthesizing polythiophene derivatives, particularly in creating photoluminescent polymers []. For instance, it's used in the synthesis of Poly(3-thiophenemethanol) (PTM) and as a comonomer with 3-Methoxythiophene to produce copolymers exhibiting photoluminescence in the orange region of the visible spectrum [].
Q4: Can 3-Thiophenemethanol be utilized in sensor development?
A4: Research shows promise for employing 3-Thiophenemethanol in creating benzene-selective electrodes []. By covalently attaching a functionalized form of 3-Thiophenemethanol to a benzene analog (isophthaloyl dichloride) and immobilizing it on a platinum electrode through polymerization, a "binding site" for benzene can be created. This sensor design utilizes molecular recognition principles to achieve benzene detection [].
Q5: Has the electrochemical behavior of 3-Thiophenemethanol been studied?
A5: While limited information is available on 3-Thiophenemethanol's specific electrochemical properties, comparative studies with 3-Methylthiophene exist []. Further research in this area could unravel potential applications in areas like electrocatalysis or energy storage.
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